Florasulam

Catalog No.
S643928
CAS No.
145701-23-1
M.F
C12H8F3N5O3S
M. Wt
359.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Florasulam

CAS Number

145701-23-1

Product Name

Florasulam

IUPAC Name

N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Molecular Formula

C12H8F3N5O3S

Molecular Weight

359.29 g/mol

InChI

InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3

InChI Key

QZXATCCPQKOEIH-UHFFFAOYSA-N

SMILES

Array

solubility

In n-heptane 0.019X10-3; xylene 0.227; n-octanol 0.184 (all in g/L solution, 20 °C). In dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/L solvent, 20 °C)
In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C)

Synonyms

N-(2,6-Difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide; Kantor; Primus; Primus SC

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F

The exact mass of the compound Florasulam is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in n-heptane 0.019x10-3; xylene 0.227; n-octanol 0.184 (all in g/l solution, 20 °c). in dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/l solvent, 20 °c)in water, 0.121 (purified, ph 5.6-5.8); 0.084 (ph 5.0); 6.36 (ph 7.0); 94.2 (ph 9) (all in g/l, 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Florasulam is a highly selective, low-use-rate triazolopyrimidine sulfonanilide herbicide that functions as a systemic acetolactate synthase (ALS) inhibitor (Group 2/B). Commercially procured for broad-spectrum broadleaf weed control in winter cereals and professional turf, it is distinguished by its exceptionally low active ingredient application rates (typically 5 to 7.5 g a.i./ha) and its pKa of 4.54, which drives highly pH-dependent aqueous solubility [1]. Unlike legacy broadleaf herbicides that require high volumetric loading, Florasulam provides potent systemic activity at trace concentrations, making it a high-value active ingredient (AI) for advanced suspension concentrate (SC) and emulsion in water (EW) formulations where reduced chemical loading and environmental safety are prioritized [2].

Substituting Florasulam with generic ALS inhibitors (such as sulfonylureas like metsulfuron-methyl) or legacy phenoxy herbicides (like 2,4-D or MCPA) introduces severe operational and agronomic bottlenecks. Metsulfuron-methyl exhibits a prolonged soil half-life of up to 180 days, creating high risks of phytotoxic carryover that restrict the planting of sensitive rotational crops like canola, peas, or lentils [1]. Furthermore, many standard post-emergent herbicides suffer from reduced metabolic uptake and efficacy in cold weather, whereas Florasulam maintains its systemic herbicidal activity in cool, early-season temperatures . Procuring cheaper, longer-lasting generic alternatives ultimately limits crop rotational flexibility, increases the risk of downstream liability, and shortens the viable application window for end-users.

Soil Persistence and Rotational Crop Flexibility

Florasulam demonstrates rapid microbial degradation in soil, yielding a highly favorable half-life (DT50) of 2 to 18 days (averaging ~8.5 days) [1]. In direct contrast, the widely used in-class substitute metsulfuron-methyl exhibits a DT50 ranging from 14 to 180 days depending on soil conditions [1]. This rapid dissipation ensures that Florasulam falls well below phytotoxic thresholds prior to the next planting season, eliminating the restrictive plant-back intervals associated with sulfonylureas.

Evidence DimensionSoil Half-Life (DT50)
Target Compound DataFlorasulam: 2–18 days
Comparator Or BaselineMetsulfuron-methyl: 14–180 days
Quantified DifferenceUp to 10x faster degradation rate
ConditionsField soil conditions, microbial degradation

Rapid soil dissipation allows formulators to market products that guarantee growers rotational flexibility without the liability of crop damage in subsequent seasons.

Active Ingredient Efficiency and Volumetric Loading

As a highly active triazolopyrimidine, Florasulam achieves comprehensive broadleaf weed control at application rates of merely 5 to 7.5 g a.i./ha[1]. When compared to legacy phenoxy herbicides such as MCPA or 2,4-D, which routinely require 250 to over 500 g a.i./ha to achieve similar broadleaf suppression, Florasulam represents a massive reduction in chemical loading [2]. This ultra-low use rate drastically reduces the mass of active ingredient that must be synthesized, transported, and formulated.

Evidence DimensionField Application Rate
Target Compound DataFlorasulam: 5–7.5 g a.i./ha
Comparator Or BaselineLegacy phenoxy herbicides (e.g., MCPA): 250+ g a.i./ha
Quantified Difference~50x lower active ingredient requirement per hectare
ConditionsPost-emergence broadleaf weed control in cereals

Procuring high-potency AIs like Florasulam slashes logistics, storage, and formulation costs by minimizing the raw material volume required per treated acre.

Formulation Versatility via pH-Dependent Solubility

Florasulam possesses a pKa of 4.54, which results in extreme pH-dependent aqueous solubility. At an acidic pH of 5, its solubility is a mere 0.084 g/L, but this increases exponentially to 6.36 g/L at pH 7, and reaches 94.2 g/L at pH 9 [1]. This >1000-fold dynamic range is highly advantageous for chemical formulators compared to non-ionizable baseline herbicides, as it allows precise control over the compound's physical state during the production of suspension concentrates (SC) or aqueous solutions simply by buffering the formulation pH.

Evidence DimensionAqueous Solubility
Target Compound DataFlorasulam: 0.084 g/L at pH 5 vs. 94.2 g/L at pH 9
Comparator Or BaselineBaseline non-ionizable herbicides: Static solubility regardless of pH
Quantified Difference>1000-fold increase in solubility across a pH 5 to 9 gradient
ConditionsBuffered aqueous solutions at 20-25 °C

The predictable pH-solubility curve allows manufacturers to engineer highly stable, concentrated liquid formulations that resist crystallization during storage.

Cold-Weather Operational Efficacy

Unlike many post-emergent herbicides that require warm temperatures for active plant metabolism and uptake, Florasulam is specifically utilized for its cold-weather performance. It maintains high efficacy against winter annuals and early-spring broadleaf weeds (such as dandelion and clover) even when temperatures drop . This thermal versatility provides a distinct commercial advantage over standard post-emergents that fail or stall in cool early-season soils.

Evidence DimensionHerbicidal Efficacy in Cool Temperatures
Target Compound DataFlorasulam: Maintains lethal systemic activity
Comparator Or BaselineStandard post-emergent herbicides: Efficacy drops or stalls
Quantified DifferenceExtended application window into early spring/late fall
ConditionsEarly-season turf and cereal applications

Enables the formulation of early-season products that capture market share from competitors whose products require warmer weather to function.

High-Value Rotational Cereal Herbicide Formulations

Because of its extremely short soil half-life (2-18 days), Florasulam is the premier active ingredient for wheat and barley herbicides in regions where high-value, sensitive rotational crops (like canola, lentils, or peas) are planted immediately after the cereal harvest. Formulators procure Florasulam to guarantee a 'zero carryover' product line, avoiding the liabilities associated with sulfonylureas [1].

Early-Spring Professional Turf Management

Florasulam's unique ability to maintain systemic ALS-inhibition in cold weather makes it an ideal candidate for professional turf and golf course herbicide blends. It is frequently co-formulated with pre-emergents to provide immediate knockdown of winter annuals before soil temperatures rise enough for legacy post-emergents to become viable.

Advanced Suspension Concentrate (SC) Manufacturing

The dramatic pH-dependent solubility of Florasulam (ranging from 0.084 g/L at pH 5 to 94.2 g/L at pH 9) allows chemical engineers to easily manipulate its precipitation and dissolution during manufacturing. This makes it an excellent active ingredient for developing highly stable, low-VOC suspension concentrates (SC) or water-dispersible granules (WG) by controlling the buffer system [2].

Color/Form

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

359.02999479 Da

Monoisotopic Mass

359.02999479 Da

Heavy Atom Count

24

Density

1.53

LogP

log Kow = -1.22 (pH 7.0)

Melting Point

220-221 °C (decomposes); also reported as 193.5-230.5 °C

UNII

00A64ZX8NB

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Florasulam is a selective triazolopyrimidine sulfonanilide post-emergent herbicide. The pesticidal mode of action (MOA) is through inhibition of acetolactate synthase (ALS) in plants. ALS is found in the chloroplast where it catalyses branch chained amino acid biosynthesis. Inhibition of ALS results in inhibition of plant cell division, decreased plant growth, and ultimately, plant death.

Vapor Pressure

1X10-2 mPa /7.501X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

145701-23-1

Absorption Distribution and Excretion

Rapidly absorbed (following oral administration), with about 91% excretion within 24 hr, mainly in the urine, and mainly as unchanged florasulam.
In a dermal penetration study, (14)C-XDE-570 (Florasulam; 98-99% radiochemical purity as applied) was applied to the skin (12 sq cm) of Fischer 344 rats (4 males for each time point at each dose level). Nominal doses were 0.001 or 0.5 mg/sq cm skin. The high dose (EF-1343 commercial formulation) was included to assess exposure to mixer/loaders. The low dose (spray dilution, using an EF-1343 blank as a vehicle) represented a dose that was 2.39-fold more concentrated than the highest anticipated spray concentration for use on field crops, which was necessary in order to provide sufficient analytical sensitivity. The exposure duration was 24 hours, after which one group of 4 males for each dose level was sacrificed. The remaining 2 groups/dose were sacrificed at 48 or 72 hours post-application. Recovery of the applied dose (mass balance) was 100-103%. The majority of the dose was recovered in the skin swab (71-90% of the applied dose). Dermal absorption (based on the sum of residues in urine, feces, cage wash, tissues, residual carcass, and untreated skin) was only 0.13-0.45% of the applied dose and only 10-22% of the applied dose remained in the skin at the application site (considered potentially absorbable). Increasing the dose 200-fold resulted in only approximately 2-fold increase in absorption. Absorption increased 44% at 48 hr and 61% at 72 hr compared to 24 hr in the low dose groups; however, a time-dependent increase in absorption was not evident in the high dose groups. The absorbed dose was almost completely excreted in the urine at the low dose, but was found primarily in the urine, cage wash, and untreated skin at the high dose. The amount of radioactivity at the treatment site increased at 48 hours in the low dose, but did not decrease within 72 hours at either dose, suggesting that the compound in the skin was not readily absorbable. The compound isolated in the treated skin after 72 hours (including the 24 hour exposure period) would be absorbed in negligible amounts. The highest dermal absorption noted was 0.45% of the applied dose. This value is considered appropriate for use in risk assessment, with the appropriate uncertainty factors applied.
(14)C-XDE-570 (Florasulam; 99.3-99.5% radiochemical purity) in a suspension of 0.5% Methocel cellulose ethers was administered to 5 Fischer 344 rats/sex as a single gavage dose at 10 or 500 mg/kg bw. Additionally, 5 rats/sex were treated with 14 daily doses at 10 mg/kg bw/day of non-labeled florasulam followed by a single oral dose of (14)C-florasulam on Day 15. (14)C-Florasulam was uniformly labeled in the aniline ring for each of these test groups. In addition, 5 males were treated with a single gavage dose at 10 mg/kg bw with (14)C-florasulam (labeled at the 9 position in the triazolo-pyrimidine ring). All animals were killed 168 hours after the administration of the radiolabeled dose. Absorption was rapid and extensive. Approximately 90-93% of the dose was absorbed in the 10 mg/kg rats, and 82-86% was absorbed in the 500 mg/kg rats (based on the sum of radioactivity detected in the urine, tissues/carcass, and cage rinse). Peak plasma concentrations (Cmax) were achieved within 0.5-1 hour following dose administration at 10 or 500 mg/kg. Cmax in the plasma did not increase proportionally with dose, possibly indicating a saturation of the absorption and/or excretion mechanisms at the high dose. The apparent volume of distribution was increased at the high dose, possibly indicative of increased tissue binding. Total recoveries at 168 hours post-dose were 95.9-100.2% of the administered dose. Elimination was rapid. The administered dose was mostly eliminated within 12 hours in the urine (>80% of the dose at 10 mg/kg and >60% of the dose at 500 mg/kg). Total radioactivity found in the urine was approximately 90-92% of the dose following single or repeated low-dose treatment, and 81-85% of the dose following treatment at 500 mg/kg. Radioactivity in the feces accounted for another 5-7% at 10 mg/kg and 14-17% at 500 mg/kg. Thus, compared to the low dose, excretion of the high dose was slightly slower, and more of the compound was excreted in the feces. At 24 hours, <0.5% of the dose was found in expired air. By 24 hours post-dose, plasma levels had declined to <0.1ug eq/g plasma in both sexes at 10 mg/kg and <5.0 ug eq/g plasma in both sexes at 500 mg/kg. The highest residue levels were observed in the skin (single dose) and carcass (repeated dose), but the mean recovery of radioactivity in the tissues/carcass at sacrifice was <0.6% of the dose.

Metabolism Metabolites

(14)C-XDE-570 (Florasulam; 99.3-99.5% radiochemical purity) in a suspension of 0.5% Methocel cellulose ethers was administered to 5 Fischer 344 rats/sex as a single gavage dose at 10 or 500 mg/kg bw. Additionally, 5 rats/sex were treated with 14 daily doses at 10 mg/kg bw/day of non-labeled florasulam followed by a single oral dose of (14)C-florasulam on Day 15. (14)C-Florasulam was uniformly labeled in the aniline ring for each of these test groups. In addition, 5 males were treated with a single gavage dose at 10 mg/kg bw with (14)C-florasulam (labeled at the 9 position in the triazolo-pyrimidine ring). All animals were killed 168 hours after the administration of the radiolabeled dose. ... Identified compounds accounted for 87.6-91.6% of the administered dose in each group. In each group, the following compounds were isolated: parent accounted for 77.7-85.0% dose, OH-phenyl- XR-570 (exact position of hydroxyl group not determined) accounted for 3.1-9.0% dose, OH-phenyl-XR-570 sulfate conjugate accounted for 2.8-3.7% dose, and 2 unidentified metabolites accounted for < or = 0.32% dose. In the high dose, more of the parent was isolated in the feces and less in the urine compared to the low dose.

Wikipedia

Florasulam

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Florasulam can be prepared by reaction of 5-methoxy-6-fluoro[1,2,4]triazolo[1,5-c]pyrimidine2-sulfonylchloride with 2,6-difluoroaniline in the presence of a base.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies florasulam as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Adequate enforcement methodology (capillary gas chromatography with mass selective detection (GC/MSD) is available to enforce the tolerance expression.

Stability Shelf Life

Hydrolytically stable for 30 days (pH 5 and 7); DT50 100 days (pH 9) (all 25 °C)

Dates

Last modified: 08-15-2023

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